Lu 26-046

描述

属性

CAS 编号 |

143756-51-8 |

|---|---|

分子式 |

C10H12N2OS |

分子量 |

208.28 g/mol |

IUPAC 名称 |

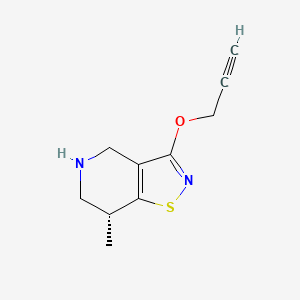

(7R)-7-methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine |

InChI |

InChI=1S/C10H12N2OS/c1-3-4-13-10-8-6-11-5-7(2)9(8)14-12-10/h1,7,11H,4-6H2,2H3/t7-/m1/s1 |

InChI 键 |

TUJJAFCGWFLDFE-SSDOTTSWSA-N |

手性 SMILES |

C[C@@H]1CNCC2=C1SN=C2OCC#C |

规范 SMILES |

CC1CNCC2=C1SN=C2OCC#C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

7-methyl-3-(2-propynyloxy)-4,5,6,7-tetrahydroisothiazolo(4,5-c)pyridine Lu 26-046 Lu-26-046 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Lu 26-046

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for the muscarinic receptor ligand, Lu 26-046. The information is compiled from various pharmacological studies to support further research and development.

Core Mechanism of Action

This compound is a muscarinic acetylcholine receptor ligand with a distinct pharmacological profile. It primarily acts as a partial agonist at M1 and M2 muscarinic receptors and as a weak antagonist at the M3 muscarinic receptor. The central effects of this compound are believed to be mediated through its partial agonism at M1 receptors and its stimulation of M2 receptors.[1][2] Its preferential affinity for the M1 receptor subtype is a key characteristic of its action.[1][2]

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of this compound at different muscarinic receptor subtypes.

Table 1: Binding Affinities of this compound at Muscarinic Receptors

| Receptor Subtype | Ki (nM) |

| M1 | 0.51[3] |

| M2 | 26 |

| M3 | 5 |

Ki: Inhibition constant, a measure of binding affinity.

Table 2: Functional Activity of this compound at Muscarinic Receptors

| Receptor Subtype | Activity | Experimental Model |

| M1 | Partial Agonist | Rat Superior Cervical Ganglion |

| M2 | Partial Agonist | Guinea Pig Left Atrium |

| M3 | Weak Antagonist | Guinea Pig Ileum |

Signaling Pathways

This compound's partial agonism at M1 and M2 receptors initiates downstream signaling cascades. The following diagram illustrates the conceptual signaling pathways activated by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described below. These methodologies are based on the techniques cited in the available literature.

1. Radioligand Binding Assays

These assays were employed to determine the binding affinity (Ki values) of this compound for different muscarinic receptor subtypes.

-

Objective: To quantify the affinity of this compound for M1, M2, and M3 muscarinic receptors.

-

General Procedure:

-

Membrane Preparation: Homogenize tissues rich in the target receptor subtype (e.g., rat brain for M1, rat heart for M2) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, then resuspend the pellet.

-

Competitive Binding: Incubate the membrane preparations with a constant concentration of a radiolabeled antagonist (e.g., [³H]QNB for non-selective, or [³H]pirenzepine for M1 preference) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

2. In Vitro Functional Assays

Functional assays on isolated tissues were used to characterize the pharmacological activity of this compound as a partial agonist or antagonist.

-

Objective: To determine the functional effect of this compound on tissues expressing specific muscarinic receptor subtypes.

-

General Procedure for Agonist/Partial Agonist Activity (e.g., Rat Superior Cervical Ganglion - M1, Guinea Pig Left Atrium - M2):

-

Tissue Preparation: Isolate the target tissue and mount it in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen gas.

-

Stabilization: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath in a cumulative manner. Record the physiological response (e.g., contraction, change in heart rate) after each addition until a maximal response is achieved.

-

Data Analysis: Plot the response as a percentage of the maximal response against the logarithm of the agonist concentration to determine the EC₅₀ and the maximal effect (Emax). A partial agonist will have an Emax lower than a full agonist.

-

-

General Procedure for Antagonist Activity (e.g., Guinea Pig Ileum - M3):

-

Tissue Preparation and Stabilization: As described above.

-

Agonist Response: Obtain a control concentration-response curve for a standard full agonist (e.g., carbachol).

-

Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of this compound for a set period.

-

Shifted Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for the full agonist.

-

Data Analysis: A competitive antagonist will cause a rightward shift in the agonist's concentration-response curve. The magnitude of this shift can be used to calculate the antagonist's affinity (pA₂ value).

-

3. In Vivo Drug Discrimination Studies

These studies in rats were conducted to understand the centrally mediated effects of this compound.

-

Objective: To determine if the subjective effects of this compound are similar to other muscarinic agents.

-

General Procedure:

-

Training Phase: Train rats to discriminate between an injection of this compound and a saline vehicle. This is typically done in a two-lever operant chamber where pressing one lever after receiving the drug results in a food reward, and pressing the other lever after receiving saline results in a reward.

-

Testing Phase: Once the rats have learned to reliably press the correct lever (>80% accuracy), substitution tests are performed. In these tests, novel compounds or different doses of the training drug are administered to see which lever the rats will press.

-

Data Analysis: If the rats predominantly press the drug-associated lever after receiving a test compound, it is said to "substitute" for the training drug, indicating similar subjective effects. Partial substitution suggests some, but not all, shared effects. The results help to infer the receptor mechanisms underlying the drug's discriminative stimulus effects.

-

References

In-Depth Technical Guide: Lu 26-046 Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu 26-046 is a potent and selective muscarinic acetylcholine receptor ligand. It functions as an agonist at the M1 and M2 receptor subtypes and as a weak antagonist at the M3 receptor subtype. This profile suggests its potential for therapeutic applications targeting cholinergic pathways with a nuanced mechanism of action. This document provides a comprehensive overview of the receptor binding profile of this compound, detailed experimental methodologies for its characterization, and an illustration of the associated signaling pathways.

Receptor Binding Profile

The affinity of this compound for various muscarinic receptor subtypes has been determined through radioligand binding assays. The compound exhibits a high affinity for the M1 receptor, a moderate affinity for the M3 receptor, and a lower affinity for the M2 receptor. This preferential binding indicates its selectivity, particularly for the M1 subtype over the M2 subtype.[1][2]

Table 1: Quantitative Receptor Binding Data for this compound

| Receptor Subtype | Ki (nM) | Functional Activity |

| Muscarinic M1 | 0.51 | Agonist |

| Muscarinic M2 | 26 | Agonist |

| Muscarinic M3 | 5 | Weak Antagonist |

Ki values represent the inhibition constant, indicating the affinity of this compound for the receptor.

Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors involves both radioligand binding assays to determine affinity and functional assays to elucidate its agonist or antagonist nature.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of this compound for different receptor subtypes. A common method involves competition binding assays using a radiolabeled ligand.

Protocol: Muscarinic M1 Receptor Binding Assay (Rat Cerebral Cortex)

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford or BCA method).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the prepared cortical membranes, a constant concentration of a radiolabeled M1-selective antagonist (e.g., [³H]pirenzepine), and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist or an antagonist at a specific receptor.

Protocol: Muscarinic M2 Receptor Agonist Assay (Isolated Guinea Pig Atria)

-

Tissue Preparation:

-

Isolate the atria from a guinea pig and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Attach the atria to an isometric force transducer to record the rate of contraction.

-

Allow the tissue to equilibrate under a resting tension.

-

-

Cumulative Concentration-Response Curve:

-

After equilibration, add increasing concentrations of this compound to the organ bath in a cumulative manner.

-

Record the negative chronotropic (decrease in heart rate) effect at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Plot the percentage of the maximal response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal effect) and the Eₘₐₓ (the maximal effect). An agonistic effect is indicated by a concentration-dependent decrease in atrial rate.

-

Protocol: Muscarinic M3 Receptor Antagonist Assay (Isolated Guinea Pig Ileum)

-

Tissue Preparation:

-

Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Attach the tissue to an isometric force transducer to measure contractions.

-

Allow the tissue to equilibrate under a resting tension.

-

-

Schild Analysis:

-

Obtain a cumulative concentration-response curve for a standard muscarinic agonist (e.g., carbachol).

-

Wash the tissue and incubate it with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

In the presence of this compound, obtain a second concentration-response curve for the standard agonist.

-

Repeat this process with increasing concentrations of this compound.

-

-

Data Analysis:

-

A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximal response.

-

Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) for each concentration of this compound.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound.

-

The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA₂ is a measure of the antagonist's affinity. A slope of the Schild regression that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

M1 Receptor Signaling (Gq-coupled)

As an M1 receptor agonist, this compound is expected to activate the Gq protein signaling pathway.

-

Activation: Binding of this compound to the M1 receptor induces a conformational change, leading to the activation of the heterotrimeric G protein, Gq.

-

Second Messenger Production: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects: IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to a physiological response.

M1 Receptor Signaling Pathway

References

Lu 26-046: A Technical Overview of its M3 Muscarinic Receptor Antagonist Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu 26-046 is a pharmacological agent recognized for its complex profile at muscarinic acetylcholine receptors. While primarily characterized as an agonist at the M1 and M2 receptor subtypes, it also exhibits a weak antagonistic effect at the M3 muscarinic receptor.[1][2][3][4][5] This document provides a comprehensive technical guide on the M3 receptor antagonist effects of this compound, consolidating available quantitative data, outlining relevant experimental protocols, and visualizing key pathways and workflows.

Quantitative Data Summary

The available quantitative data for this compound primarily focuses on its binding affinity for various muscarinic receptor subtypes. The functional antagonist potency at the M3 receptor has been described qualitatively as "weak," but specific functional data such as a pA2 or IC50 value from Schild analysis or other functional assays are not extensively reported in the peer-reviewed literature.

| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |

| Binding Affinity (Ki) | M1 | 0.51 nM | Not Specified | |

| M2 | 26 nM | Not Specified | ||

| M3 | 5 nM | Not Specified | ||

| Functional Activity | M1 | Partial Agonist | Rat Superior Cervical Ganglion | |

| M2 | Partial Agonist | Guinea Pig Left Atrium | ||

| M3 | Weak Antagonist | Guinea Pig Ileum |

M3 Muscarinic Receptor Signaling Pathway

Activation of the M3 muscarinic receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, this compound would inhibit this pathway by preventing the binding of acetylcholine or other muscarinic agonists to the M3 receptor.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound like this compound for the M3 muscarinic receptor.

-

Membrane Preparation:

-

Homogenize tissues or cells expressing M3 receptors (e.g., CHO cells transfected with the human M3 receptor) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a reaction tube, combine the cell membrane preparation, a fixed concentration of a radiolabeled M3 antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (Guinea Pig Ileum)

This protocol describes a classic organ bath experiment to assess the functional antagonistic activity of a compound on smooth muscle contraction.

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect a section of the terminal ileum.

-

Clean the ileum by gently flushing with a physiological salt solution (e.g., Tyrode's solution).

-

Mount a segment of the ileum in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.

-

Allow the tissue to equilibrate under a resting tension for a specified period.

-

-

Experimental Procedure (Schild Analysis):

-

Obtain a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

-

Wash the tissue and allow it to return to the baseline resting tension.

-

Incubate the tissue with a fixed concentration of the antagonist (this compound) for a predetermined time.

-

In the presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

-

Repeat this process with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

Measure the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.

-

For a competitive antagonist, the slope of the Schild plot should be close to 1. The pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2, can be determined from the x-intercept of the regression line.

-

Caption: Workflow for Functional Antagonism Assay.

Logical Relationship of this compound's Pharmacological Profile

This compound exhibits a distinct pharmacological profile at different muscarinic receptor subtypes, acting as an agonist at M1 and M2 receptors while being an antagonist at the M3 receptor. This mixed agonist/antagonist profile is a key characteristic of this compound.

Caption: Pharmacological Profile of this compound.

Conclusion

This compound displays a multifaceted interaction with muscarinic acetylcholine receptors, characterized by partial agonism at M1 and M2 subtypes and weak antagonism at the M3 subtype. While binding affinity data is available, a comprehensive quantitative characterization of its M3 functional antagonism is not well-documented in the public literature. The experimental protocols outlined in this guide provide a framework for further investigation into the precise nature and potency of this compound's M3 receptor antagonist effects. Such studies would be valuable for a more complete understanding of its pharmacological profile and potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. M1 agonist | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. Discriminative stimulus properties of the muscarinic receptor agonists this compound and O-Me-THPO in rats: evidence for involvement of different muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | M1/M2受体激动剂 | MCE [medchemexpress.cn]

Pharmacological Profile of Lu 26-046: A Technical Guide

Introduction

Lu 26-046, chemically identified as (-)-7-methyl-3(2-propynyloxy)-4,5,6,7-tetrahydroisothiazolo [4,5-c]pyridine, is a muscarinic acetylcholine receptor (mAChR) ligand with a distinct pharmacological profile. As a G-protein coupled receptor (GPCR) modulator, its characterization is crucial for understanding its potential therapeutic applications and for guiding further drug development. This document provides an in-depth overview of the pharmacological properties of this compound, focusing on its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization.

Receptor Binding and Functional Activity

This compound exhibits a complex interaction profile with muscarinic receptor subtypes, acting as a partial agonist at M1 and M2 receptors while demonstrating weak antagonistic effects at the M3 receptor.[1][2] This mixed efficacy profile underscores the compound's unique nature.

Receptor Binding Affinity

The binding affinity of this compound to muscarinic receptor subtypes has been quantified through radioligand binding assays, with the inhibition constant (Ki) serving as a measure of affinity. The compound shows a preferential affinity for the M1 receptor subtype.[2][3]

| Receptor Subtype | Binding Affinity (Ki) |

| M1 | 0.51 nM[1] |

| M2 | 26 nM |

| M3 | 5 nM |

| Table 1: Binding affinities of this compound for human muscarinic receptor subtypes. |

Functional Activity Profile

The functional effects of this compound have been elucidated through various in vitro and in vivo models. These studies confirm its partial agonist activity at M1 and M2 receptors and its weak antagonism at M3 receptors.

| Receptor Subtype | Functional Effect | In Vitro Model System |

| M1 | Partial Agonist | Rat Superior Cervical Ganglion |

| M2 | Partial Agonist | Guinea Pig Left Atrium |

| M3 | Weak Antagonist | Guinea Pig Ileum |

| Table 2: Functional activity of this compound at muscarinic receptor subtypes. |

In Vivo Characterization

In vivo studies in rats have further characterized the pharmacological effects of this compound. Using a drug discrimination paradigm, it was found that the discriminative stimulus effects of this compound are primarily mediated by its partial agonist activity at central M1 receptors. Rats trained to recognize this compound showed a dose-dependent substitution for the compound itself and a partial substitution for O-Me-THPO, a non-selective muscarinic agonist. These effects are centrally mediated, as they were not replicated by quaternary muscarinic agonists that do not cross the blood-brain barrier.

Furthermore, the compound Lu 25-109, which has M1 agonistic and M2/M3 antagonistic properties, was found to completely substitute for the discriminative stimulus effects of this compound, reinforcing the role of M1 agonism in its in vivo profile.

Signaling Pathways and Experimental Workflows

The differential coupling of muscarinic receptor subtypes to intracellular G-proteins is fundamental to their physiological effects. This compound's activity at M1 and M2 receptors triggers distinct downstream signaling cascades.

Figure 1: Signaling pathways for M1 and M2 muscarinic receptors activated by this compound.

Figure 2: Workflow for a competitive radioligand binding assay to determine the Ki of this compound.

Figure 3: Relationship between this compound binding affinity and its functional effects at M1, M2, and M3 receptors.

Experimental Protocols

The characterization of this compound relies on standardized pharmacological assays. Below is a representative protocol for a competitive radioligand binding assay, a cornerstone technique for determining binding affinities.

Objective: To determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M1).

Materials:

-

Cell membranes expressing the human M1 muscarinic receptor.

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS) or other suitable muscarinic antagonist radioligand.

-

Test Compound: this compound.

-

Non-specific binding control: Atropine (1 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Vacuum filtration manifold (cell harvester).

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Preparation: Thaw the receptor membrane preparation on ice and dilute to the desired concentration in ice-cold assay buffer. Prepare serial dilutions of this compound.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., atropine).

-

Competition: Receptor membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with several volumes of ice-cold assay buffer to minimize non-specific binding.

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a muscarinic receptor ligand with a well-defined, subtype-selective profile. It demonstrates high affinity and partial agonism at the M1 receptor, partial agonism at the M2 receptor, and weak antagonism at the M3 receptor. This unique pharmacological signature, particularly its central M1 partial agonist activity, has been confirmed through a combination of in vitro binding and functional assays, as well as in vivo behavioral studies. The detailed characterization of this compound provides a solid foundation for its evaluation in relevant physiological and pathological contexts.

References

In-Depth Technical Guide to Lu 26-046: A Muscarinic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu 26-046 is a potent and selective muscarinic acetylcholine receptor (mAChR) ligand with a complex pharmacological profile. It acts as an agonist at the M1 and M2 receptor subtypes while exhibiting weak antagonist properties at the M3 receptor. This distinct activity profile makes this compound a valuable research tool for elucidating the roles of individual muscarinic receptor subtypes in various physiological and pathological processes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including detailed experimental protocols for its characterization and diagrams illustrating its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name ((-)-7-methyl-3-(2-propynyloxy)-4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine), is a heterocyclic compound with a distinct three-dimensional structure that dictates its interaction with muscarinic receptors.[1][2][3]

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂OS | [4] |

| Molecular Weight | 208.28 g/mol | [4] |

| CAS Number | 143756-51-8 | |

| Appearance | Not specified | |

| Melting Point | Not available | |

| Boiling Point | 276.5°C at 760 mmHg | |

| Density | 1.184 g/cm³ |

Pharmacological Profile

This compound is characterized by its distinct affinity and activity profile at different muscarinic receptor subtypes.

Receptor Binding Affinities

Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. The affinity of this compound for muscarinic receptor subtypes has been determined using competitive binding assays.

| Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue/Cell Source | Reference |

| M1 | 0.51 | [³H]pirenzepine | Not specified | |

| M2 | 26 | [³H]QNB | Not specified | |

| M3 | 5 | Not specified | Not specified |

Functional Activity

Functional assays are essential to characterize the intrinsic activity of a ligand at a receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.

| Receptor Subtype | Activity | Assay | Tissue/System | Reference |

| M1 | Partial Agonist | Not specified | Rat Superior Cervical Ganglion | |

| M2 | Partial Agonist | Not specified | Guinea Pig Left Atrium | |

| M3 | Weak Antagonist | Not specified | Guinea Pig Ileum |

Signaling Pathways

The differential effects of this compound are mediated through distinct G protein-coupled signaling cascades initiated by the M1 and M2 receptors.

M1 Receptor Signaling Pathway

The M1 muscarinic receptor primarily couples to Gq/11 proteins. Agonist binding by this compound initiates a cascade leading to neuronal excitation.

M2 Receptor Signaling Pathway

The M2 muscarinic receptor couples to Gi/o proteins, leading to inhibitory effects, such as the slowing of heart rate. This compound's agonism at M2 receptors triggers this inhibitory pathway.

Experimental Protocols

The following are generalized protocols for the types of assays used to characterize this compound. Specific parameters may need to be optimized for individual laboratory conditions.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a typical competitive binding assay to determine the Ki of this compound at muscarinic receptors.

Detailed Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the muscarinic receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer and store at -80°C. Protein concentration should be determined using a standard assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine for total muscarinic receptors or [³H]pirenzepine for M1), and a range of concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Contraction Assay (Functional Antagonism)

This ex vivo assay is used to assess the functional activity of compounds on M3 muscarinic receptors, which mediate smooth muscle contraction in the guinea pig ileum.

Detailed Methodology:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment of mesenteric attachments and luminal contents. Cut the ileum into segments of approximately 2 cm.

-

Organ Bath Setup: Suspend each ileum segment in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing every 15 minutes.

-

Contraction Measurement: Record isometric contractions using a force-displacement transducer connected to a data acquisition system.

-

Assay Protocol:

-

Obtain a cumulative concentration-response curve for a standard muscarinic agonist (e.g., carbachol) to establish a baseline.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

-

In the presence of this compound, obtain a second cumulative concentration-response curve for the standard agonist.

-

-

Data Analysis: Compare the concentration-response curves in the absence and presence of this compound. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism. The Schild equation can be used to calculate the pA₂ value, which is a measure of the antagonist's affinity.

Conclusion

This compound is a valuable pharmacological tool for the investigation of muscarinic receptor function. Its unique profile as an M1/M2 agonist and M3 antagonist allows for the dissection of the specific roles of these receptor subtypes in complex biological systems. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies. Further research into the in vivo effects and therapeutic potential of this compound and similar compounds is warranted.

References

Lu 26-046: A Technical Guide to Muscarinic Receptor Binding Affinities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of Lu 26-046, a notable muscarinic receptor agonist, across various muscarinic receptor subtypes. This document compiles available quantitative data, details common experimental methodologies for determining binding affinities, and illustrates the associated signaling pathways.

Quantitative Data: this compound Kᵢ Values

| Muscarinic Receptor Subtype | Kᵢ (nM) | Source Type | Notes |

| M₁ | 0.51 | Commercial | This compound demonstrates high affinity for the M₁ receptor subtype.[1] |

| M₂ | 26 | Commercial | The affinity for the M₂ receptor is significantly lower compared to the M₁ subtype.[1] |

| M₃ | 5 | Commercial | This compound shows moderate affinity for the M₃ receptor. |

| M₄ | Data Not Available | - | |

| M₅ | Data Not Available | - |

A foundational study by Arnt et al. (1992) established the preferential affinity of this compound for M₁ over M₂ receptors, reporting a Kᵢ index ([³H]QNB/[³H]pirenzepine) of 4.2. This study, however, did not provide absolute Kᵢ values for all five subtypes. This compound acts as a partial agonist at M₁ and M₂ receptors and a weak antagonist at M₃ receptors.

Experimental Protocols: Radioligand Binding Assay

The determination of Kᵢ values for this compound at muscarinic receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

General Workflow for Radioligand Binding Assay

Figure 1: Generalized workflow for a competitive radioligand binding assay.

Detailed Methodological Steps:

-

Receptor Source Preparation:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the gene for a specific human muscarinic receptor subtype (M₁, M₂, M₃, M₄, or M₅) are commonly used.

-

Membrane Preparation: Cells are harvested and homogenized in a cold buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.

-

-

Radioligand and Competitor Preparation:

-

A suitable radioligand is selected. For muscarinic receptors, [³H]-N-methylscopolamine ([³H]NMS) is a commonly used non-selective antagonist.

-

Serial dilutions of the unlabeled competitor, this compound, are prepared.

-

-

Incubation:

-

The receptor membrane preparation is incubated in the presence of a fixed concentration of the radioligand and varying concentrations of this compound.

-

The incubation is carried out in a suitable buffer (e.g., phosphate-buffered saline) at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Bound Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

-

[L] is the concentration of the radioligand.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. They are broadly classified into two major signaling pathways based on their G-protein coupling.

M₁, M₃, and M₅ Receptor Signaling Pathway (G𝑞-coupled)

The M₁, M₃, and M₅ subtypes primarily couple to the G𝑞 family of G-proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Figure 2: Gq-coupled signaling pathway for M₁, M₃, and M₅ muscarinic receptors.

M₂ and M₄ Receptor Signaling Pathway (Gᵢ-coupled)

The M₂ and M₄ subtypes couple to the Gᵢ family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gᵢ protein can also directly modulate the activity of ion channels, such as opening potassium channels, leading to hyperpolarization of the cell membrane.

Figure 3: Gi-coupled signaling pathway for M₂ and M₄ muscarinic receptors.

References

An In-depth Technical Guide to Lu 26-046: A Muscarinic M1 Receptor Agonist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lu 26-046, chemically identified as ((-)-7-methyl-3(2-propynyloxy)-4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine), is a potent muscarinic acetylcholine receptor agonist with a preferential affinity for the M1 receptor subtype. It exhibits partial agonist activity at both M1 and M2 receptors and functions as a weak antagonist at the M3 receptor. Developed by Lundbeck, this compound has been a valuable pharmacological tool for investigating the role of the central cholinergic system, particularly in the context of cognition. This document provides a comprehensive technical overview of this compound, including its discovery, synthesis, pharmacological properties, and the experimental methodologies used for its characterization.

Discovery and History

This compound emerged from research programs at H. Lundbeck A/S focused on the development of novel treatments for cognitive deficits associated with neurological and psychiatric disorders. The rationale behind its development was to create a selective M1 receptor agonist that could potentially offer pro-cognitive effects with a reduced side-effect profile compared to non-selective muscarinic agonists. The 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine core structure was identified as a suitable scaffold for muscarinic receptor activity. Subsequent lead optimization efforts, involving the introduction of a methyl group at the 7-position and a propynyloxy group at the 3-position, led to the identification of this compound with its distinct pharmacological profile.

Synthesis

The synthesis of this compound involves the construction of the core 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol structure, followed by methylation and etherification. While a specific, detailed protocol for this compound is not publicly available, a plausible synthetic route can be constructed based on the synthesis of related 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine derivatives.

A generalized synthetic scheme would likely involve the following key steps:

-

Formation of a substituted piperidine ring: This can be achieved through various organic synthesis methods, starting from readily available precursors.

-

Construction of the isothiazole ring: This is typically accomplished by reacting a suitable piperidine-based intermediate with a sulfur-donating reagent, followed by cyclization.

-

Introduction of the 3-hydroxy group: This functionality is often introduced during the formation of the isothiazole ring or in a subsequent step.

-

N-methylation: The methyl group at the 7-position (the nitrogen atom of the piperidine ring) can be introduced via reductive amination or by reaction with a methylating agent.

-

O-alkylation: The final step involves the etherification of the 3-hydroxy group with propargyl bromide (2-propynyl bromide) to introduce the 3-(2-propynyloxy) moiety.

Pharmacological Profile

This compound is characterized by its distinct interaction with the five subtypes of muscarinic acetylcholine receptors. Its activity is summarized in the table below.

Data Presentation: Receptor Binding and Functional Activity

| Receptor Subtype | Activity | Quantitative Data (Ki in nM) | Selectivity Index | Reference |

| M1 | Partial Agonist | 0.51 | M2/M1 = 4.2 | [1] |

| M2 | Partial Agonist | 26 | [1] | |

| M3 | Weak Antagonist | 5 | [1] | |

| M4 | Not extensively reported | - | ||

| M5 | Not extensively reported | - |

Note: The M2/M1 selectivity index is calculated from the ratio of Ki values.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Muscarinic Receptor Radioligand Binding Assay

This protocol is adapted from standard methods for determining the binding affinity of a compound to muscarinic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

Materials:

-

Cell membranes expressing human M1, M2, or M3 receptors (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine for M1 selectivity.

-

Non-specific binding competitor: Atropine (1 µM)

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgSO₄, pH 7.4

-

This compound stock solution in DMSO

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 200 µL of membrane suspension.

-

Non-specific Binding: 25 µL of atropine (1 µM final concentration), 25 µL of radioligand, and 200 µL of membrane suspension.

-

Competition Binding: 25 µL of varying concentrations of this compound, 25 µL of radioligand, and 200 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

M1, M2, and M3 Receptor Functional Assays

These protocols describe methods to assess the agonist or antagonist activity of this compound at M1, M2, and M3 receptors.

Objective: To measure the effect of this compound on phosphoinositide (PI) hydrolysis in cells expressing M1 receptors.

Materials:

-

CHO or HEK293 cells stably expressing the human M1 receptor

-

myo-[³H]-inositol

-

Agonist stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl)

-

This compound

-

Carbachol (as a reference agonist)

-

Dowex AG1-X8 resin

-

Scintillation counter

Procedure:

-

Cell Labeling: Plate the M1-expressing cells in 24-well plates and incubate with myo-[³H]-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Agonist Stimulation: Wash the cells and pre-incubate with agonist stimulation buffer for 15 minutes. Then, add varying concentrations of this compound or carbachol and incubate for 60 minutes at 37°C.

-

Extraction of Inositol Phosphates: Terminate the reaction by adding ice-cold formic acid.

-

Chromatographic Separation: Apply the cell lysates to Dowex AG1-X8 columns to separate the [³H]-inositol phosphates from free [³H]-inositol.

-

Quantification: Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the concentration-response curve for this compound and determine the EC₅₀ and Emax values. Compare the Emax to that of a full agonist like carbachol to determine the partial agonist nature of this compound.

Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP accumulation in cells expressing M2 receptors.

Materials:

-

CHO or HEK293 cells stably expressing the human M2 receptor

-

Forskolin

-

This compound

-

Reference M2 agonist (e.g., carbachol)

-

cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

-

Cell Plating: Plate the M2-expressing cells in 96-well plates.

-

Drug Treatment: Pre-incubate the cells with varying concentrations of this compound for 15 minutes.

-

Stimulation: Add forskolin (e.g., 1 µM) to all wells (except the basal control) and incubate for 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

Objective: To measure the effect of this compound on intracellular calcium levels in cells expressing M3 receptors.

Materials:

-

CHO or HEK293 cells stably expressing the human M3 receptor

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

This compound

-

Reference M3 agonist (e.g., carbachol)

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

-

Cell Loading: Plate the M3-expressing cells in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive dye for 30-60 minutes at 37°C.

-

Baseline Measurement: Measure the baseline fluorescence for a short period.

-

Agonist Addition: Add varying concentrations of this compound or carbachol to the wells and immediately measure the change in fluorescence over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot the concentration-response curve to determine the EC₅₀. To assess antagonist activity, pre-incubate the cells with this compound before adding a fixed concentration of carbachol and measure the inhibition of the carbachol-induced calcium response.

In Vivo Model of Cognitive Enhancement: Scopolamine-Induced Amnesia

This protocol describes a standard model to evaluate the potential of this compound to reverse cognitive deficits.

Objective: To assess the ability of this compound to ameliorate learning and memory impairments induced by the muscarinic antagonist scopolamine in rodents.

Materials:

-

Adult male Wistar rats or C57BL/6 mice

-

This compound

-

Scopolamine hydrobromide

-

Vehicle (e.g., saline)

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze, or passive avoidance chamber)

Procedure:

-

Animal Acclimation: Acclimate the animals to the housing facility and handling for at least one week before the experiment.

-

Drug Administration:

-

Administer this compound (at various doses) or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) 30-60 minutes before the behavioral task.

-

Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 15-30 minutes before the behavioral task.

-

-

Behavioral Testing:

-

Morris Water Maze: Assess spatial learning and memory by measuring the escape latency to find a hidden platform in a pool of water over several days of training and a probe trial to assess memory retention.

-

Y-Maze: Evaluate short-term spatial memory by measuring the percentage of spontaneous alternations in a three-arm maze.

-

Passive Avoidance: Assess fear-motivated memory by measuring the latency of the animal to enter a dark chamber where it previously received a mild foot shock.

-

-

Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the performance of the different treatment groups. A significant improvement in the performance of the this compound + scopolamine group compared to the vehicle + scopolamine group indicates a reversal of the cognitive deficit.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

The primary signaling cascade initiated by the activation of M1 muscarinic receptors by an agonist such as this compound is through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of this compound for a specific muscarinic receptor subtype.

Caption: Radioligand Binding Assay Workflow.

Logical Relationship: Drug Development Path

This diagram outlines the logical progression from identifying a therapeutic need to the preclinical characterization of a compound like this compound.

Caption: Preclinical Drug Development Path.

Conclusion

This compound is a well-characterized muscarinic M1 partial agonist that has been instrumental in advancing our understanding of the role of the M1 receptor in central nervous system function, particularly in relation to cognition. Its distinct pharmacological profile, with partial agonism at M1 and M2 receptors and weak antagonism at M3 receptors, provides a unique tool for dissecting the complex pharmacology of the muscarinic system. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working with this compound and in the broader field of muscarinic receptor drug discovery.

References

Enantioselective Activity of Lu 26-046 at Muscarinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu 26-046, chemically known as (-)-7-methyl-3-(2-propynyloxy)-4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine, and its dextrorotatory enantiomer, Lu 26-047, represent a compelling pair of chiral ligands with distinct pharmacological profiles at muscarinic acetylcholine receptors (mAChRs). These receptors, integral to cholinergic signaling in the central and peripheral nervous systems, are critical targets in the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the enantiomers of this compound, focusing on their differential binding affinities and functional activities at M1, M2, and M3 muscarinic receptor subtypes. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of selective muscarinic modulators.

Quantitative Pharmacological Data

The enantiomers of this compound exhibit notable differences in their binding affinities and selectivity for muscarinic receptor subtypes. The following tables summarize the key quantitative data gathered from in vitro pharmacological studies.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) |

| This compound | 0.51 | 26 | 5 |

Data sourced from MedChemExpress.[1]

Table 2: Muscarinic Receptor Selectivity of this compound Enantiomers

| Compound | M2/M1 Selectivity Index |

| This compound | 4.2 |

| Lu 26-047 | 9.3 |

The M2/M1 selectivity index is a ratio of the binding affinities, indicating the preference for the M1 receptor over the M2 receptor. A higher index for Lu 26-047 suggests a greater selectivity for the M1 receptor subtype.[2][3][4]

Functional Activity Profile

Beyond their binding affinities, the enantiomers of this compound display distinct functional activities at muscarinic receptors.

-

This compound ((-)-enantiomer): This compound acts as a partial agonist at both M1 and M2 muscarinic receptors.[2] It also exhibits weak antagonistic properties at the M3 receptor subtype.

-

Lu 26-047 ((+)-enantiomer): In contrast, Lu 26-047 is characterized as a weak partial agonist at the M1 receptor, while functioning as an antagonist at both M2 and M3 receptors.

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to characterize the pharmacological properties of the this compound enantiomers.

Radioligand Binding Assays for Muscarinic Receptors

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound enantiomers for M1, M2, and M3 muscarinic receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the specific human muscarinic receptor subtype (M1, M2, or M3) are prepared from cultured cell lines (e.g., CHO or HEK293 cells) or from specific tissues known to be rich in a particular receptor subtype.

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine for general muscarinic receptor binding, or more subtype-selective radioligands if available) is incubated with the prepared cell membranes.

-

Competition: Increasing concentrations of the unlabeled test compound (this compound or Lu 26-047) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay in Rat Superior Cervical Ganglion (M1 Receptor Activity)

This ex vivo preparation is a classic model for studying the functional effects of compounds on M1 muscarinic receptors, which mediate neuronal excitation.

Objective: To assess the M1 receptor agonist or antagonist activity of the this compound enantiomers.

General Protocol:

-

Tissue Preparation: The superior cervical ganglia are dissected from rats and maintained in a physiological salt solution.

-

Electrophysiological Recording: Intracellular or extracellular recordings are made from the ganglion to measure neuronal activity, such as membrane depolarization or action potential firing.

-

Compound Application: The test compound (this compound or Lu 26-047) is applied to the ganglion at various concentrations.

-

Response Measurement: The change in neuronal activity in response to the compound is recorded. An agonist will induce a response (e.g., depolarization), while an antagonist will block the response to a known M1 agonist. A partial agonist will induce a submaximal response compared to a full agonist.

-

Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy of the compound.

Functional Assay in Guinea Pig Ileum (M3 Receptor Activity)

The longitudinal muscle of the guinea pig ileum is a standard preparation for evaluating the contractile or relaxant effects of drugs on M3 muscarinic receptors.

Objective: To determine the M3 receptor agonist or antagonist activity of the this compound enantiomers.

General Protocol:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

-

Tension Measurement: The contractile force of the ileal smooth muscle is measured using an isometric force transducer.

-

Compound Application: The test compound is added to the organ bath in a cumulative manner to construct a concentration-response curve.

-

Response Measurement: The change in muscle tension is recorded. An agonist will induce contraction, while an antagonist will inhibit the contraction induced by a known M3 agonist (e.g., carbachol).

-

Data Analysis: Concentration-response curves are plotted to determine the EC50 for agonists or the pA2 value for antagonists, which quantifies their potency.

Signaling Pathways and Mechanisms of Action

The differential functional activities of the this compound enantiomers can be understood by examining the downstream signaling pathways of the M1 and M2 muscarinic receptors.

M1 Receptor Agonist Signaling Pathway

This compound and, to a lesser extent, Lu 26-047, act as agonists at the M1 receptor. M1 receptors are primarily coupled to Gq/11 G-proteins, initiating a signaling cascade that leads to neuronal excitation.

Caption: M1 receptor partial agonism by this compound enantiomers.

M2 Receptor Antagonist Signaling Pathway

Lu 26-047 acts as an antagonist at the M2 receptor, thereby blocking the canonical inhibitory effects of acetylcholine at these sites. M2 receptors are coupled to Gi/o G-proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in cellular excitability.

References

An In-depth Technical Guide on the Central vs. Peripheral Effects of Lu 26-046

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu 26-046 is a muscarinic acetylcholine receptor ligand with a complex pharmacological profile, exhibiting distinct central and peripheral effects. This technical guide provides a comprehensive overview of its in vitro and in vivo properties, focusing on its differential activity at muscarinic receptor subtypes. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its signaling pathways to support further research and development.

Introduction

This compound, chemically known as (-)-7-methyl-3-(2-propynyloxy)-4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine, is a muscarinic agonist with a notable preference for the M1 receptor subtype. Its unique profile as a partial agonist at M1 and M2 receptors and a weak antagonist at M3 receptors suggests a potential for therapeutic applications targeting the central nervous system (CNS) with a reduced peripheral side-effect profile. Understanding the quantitative differences in its central versus peripheral actions is crucial for its development as a therapeutic agent.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its binding affinities and functional activities at different muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |

| M1 | Rat Brain | [3H]Pirenzepine | 0.51 | [1] |

| M2 | Rat Brain | [3H]QNB | 26 | [1] |

| M3 | - | - | 5 | [1] |

Note: The specific test system and radioligand for the M3 receptor binding assay were not detailed in the available literature.

Table 2: Functional Activity of this compound

| Receptor Subtype | Tissue/System | Assay Type | Activity | Quantitative Data | Reference |

| M1 | Rat Superior Cervical Ganglion | Isolated Tissue Bath | Partial Agonist | EC50 and Emax values not reported. | [2] |

| M2 | Guinea Pig Left Atrium | Isolated Tissue Bath | Partial Agonist | EC50 and Emax values not reported. | [2] |

| M3 | Guinea Pig Ileum | Isolated Tissue Bath | Weak Antagonist | pA2 value not reported. |

Central vs. Peripheral Effects

Evidence strongly suggests that the discriminative stimulus effects of this compound are mediated by central muscarinic receptors. In drug discrimination studies in rats, the effects of this compound were not mimicked by the quaternary muscarinic agonist N-methyl atropine, which does not readily cross the blood-brain barrier. This indicates that this compound must exert its effects within the CNS. However, a quantitative brain-to-plasma concentration ratio for this compound has not been reported in the reviewed literature, which would be essential for a precise understanding of its CNS penetration.

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the central and peripheral effects of this compound.

Drug Discrimination Studies in Rats

This behavioral pharmacology assay is used to assess the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.

-

Subjects: Male Wistar rats are typically used.

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Training:

-

Rats are trained to press a lever for a food reward (e.g., sucrose pellets) on a fixed-ratio schedule.

-

Once lever pressing is established, discrimination training begins. Before each session, rats are administered either this compound (the training drug) or saline (vehicle).

-

Responses on one lever (the "drug lever") are reinforced with food only after the administration of this compound. Responses on the other lever (the "saline lever") are reinforced only after the administration of saline.

-

Training continues until the rats reliably press the correct lever based on the administered substance.

-

-

Testing:

-

Once the discrimination is learned, test sessions are conducted.

-

Various doses of this compound, other muscarinic agents, or drugs from different classes are administered to determine if they substitute for the training drug (i.e., cause the rat to press the "drug lever").

-

The percentage of responses on the drug-appropriate lever and the rate of responding are the primary measures. Full substitution is typically defined as ≥80% of responses on the drug lever.

-

Isolated Tissue Bath Assays

These in vitro functional assays are used to determine the agonist or antagonist activity of a compound on specific receptor subtypes present in isolated tissues.

-

Tissue Preparation: The superior cervical ganglia are dissected from rats and placed in a bath containing a physiological salt solution (e.g., Krebs solution) and bubbled with carbogen (95% O2 / 5% CO2) at a constant temperature (e.g., 37°C).

-

Experimental Setup: The ganglion is mounted between two electrodes for stimulation and recording.

-

Protocol:

-

The ganglion is allowed to equilibrate in the organ bath.

-

A baseline response to a standard M1 agonist may be established.

-

Cumulative concentrations of this compound are added to the bath, and the resulting depolarization or potentiation of nerve-evoked responses is measured.

-

The concentration-response curve is plotted to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) relative to a full agonist.

-

-

Tissue Preparation: The left atrium is dissected from a guinea pig and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and bubbled with carbogen.

-

Experimental Setup: The atrium is attached to a force transducer to measure the rate of spontaneous contractions.

-

Protocol:

-

The tissue is allowed to equilibrate until a stable heart rate is achieved.

-

Cumulative concentrations of this compound are added to the bath.

-

The negative chronotropic effect (decrease in heart rate) is measured.

-

The concentration-response curve is constructed to determine the EC50 and Emax for the negative chronotropic response.

-

-

Tissue Preparation: A segment of the terminal ileum is dissected from a guinea pig, and the longitudinal muscle is prepared and mounted in an organ bath with physiological salt solution, maintained at a constant temperature and aerated with carbogen.

-

Experimental Setup: The tissue is attached to an isotonic or isometric transducer to measure muscle contraction.

-

Protocol:

-

The tissue is allowed to equilibrate under a resting tension.

-

A concentration-response curve to a standard M3 agonist (e.g., carbachol) is established.

-

The tissue is then incubated with a fixed concentration of this compound for a set period.

-

A second concentration-response curve to the M3 agonist is then generated in the presence of this compound.

-

The rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, which is a measure of the antagonist's affinity. This is typically done using a Schild plot analysis.

-

Signaling Pathways

This compound exerts its effects by modulating distinct intracellular signaling cascades following its interaction with M1 and M2 muscarinic receptors.

M1 Receptor Signaling

Activation of M1 muscarinic receptors, which are coupled to Gq/11 proteins, initiates the phospholipase C (PLC) signaling cascade.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with Lu 26-046

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Signaling Pathways

Lu 26-046 exerts its effects primarily through the activation of M1 and M2 muscarinic acetylcholine receptors.

M1 Muscarinic Receptor Signaling Pathway:

Activation of the M1 receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events ultimately lead to various cellular responses, including neuronal excitation.

Caption: M1 Muscarinic Receptor Signaling Pathway activated by this compound.

M2 Muscarinic Receptor Signaling Pathway:

The M2 receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA), resulting in various cellular effects, including the opening of potassium channels and subsequent hyperpolarization of the cell membrane, which is often observed as an inhibitory response.

Caption: M2 Muscarinic Receptor Signaling Pathway activated by this compound.

In Vivo Experimental Protocols

Detailed protocols for in vivo experiments with this compound are not fully available in the published literature. The following sections outline the general methodologies based on available information and standard pharmacological practices. Specific parameters that require further details from the original studies are indicated.

Drug Discrimination Studies in Rats

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of a drug. In these studies, animals are trained to recognize the effects of a specific drug and differentiate it from a vehicle.

Experimental Workflow:

Caption: General workflow for a drug discrimination study.

Protocol Details:

-

Animals: Male Wistar rats are commonly used.

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Training:

-

Rats are trained to discriminate this compound from saline.

-

The specific training dose of this compound is not specified in available literature.

-

The operant schedule (e.g., Fixed Ratio 10) for reinforcement with food pellets is not detailed.

-

-

Testing:

-

Substitution Tests: After establishing discrimination, dose-response curves are generated by administering various doses of this compound to determine the ED50 for generalization. Other muscarinic agonists like O-Me-THPO, pilocarpine, oxotremorine, and arecoline have been tested for substitution.[1]

-

Antagonism Tests: The ability of antagonists, such as scopolamine, to block the discriminative stimulus effects of this compound is evaluated.[1]

-

-

Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full generalization is typically defined as ≥80% of responses on the drug-correct lever.

Quantitative Data Summary:

A structured table for quantitative data from drug discrimination studies cannot be provided as specific dose-response data (ED50 values, percentages of drug lever responding at different doses) for this compound are not available in the reviewed literature.

| Test Compound | Dose Range Tested (mg/kg) | Outcome | ED50 (mg/kg) |